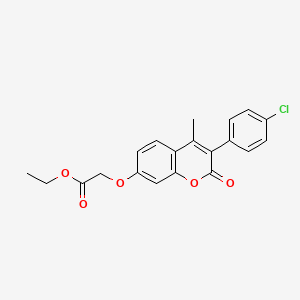

ethyl 2-((3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

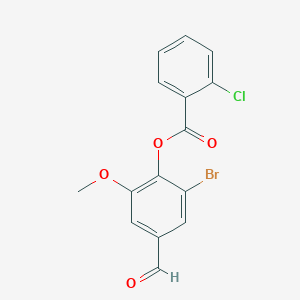

The compound is a derivative of coumarin (2H-chromen-2-one), which is a fragrant organic compound in the benzopyrone chemical class. The molecule contains a chlorophenyl group, a methyl group, and an ethyl acetate group attached to the coumarin backbone .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused benzene and pyrone rings of the coumarin backbone, with the various substituents attached at specified positions . Tools like NMR, HPLC, LC-MS, and UPLC are typically used for structural analysis .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For instance, the chlorophenyl group might undergo nucleophilic aromatic substitution reactions, and the ester group might undergo hydrolysis or transesterification .Physical and Chemical Properties Analysis

Based on the structure, we can predict that this compound is likely to be a solid under normal conditions. The presence of the polar ester group might make it somewhat soluble in polar solvents .Applications De Recherche Scientifique

Organic Intermediates and Advanced Oxidation Processes

Studies on organic intermediates in the degradation of certain compounds by advanced oxidation processes have identified transient products similar in structure to ethyl 2-((3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetate. These processes are crucial for wastewater treatment and environmental remediation, highlighting the potential application of such compounds in environmental chemistry (Sun & Pignatello, 1993).

Antioxidative and Anti-inflammatory Properties

Research on the red seaweed Gracilaria opuntia led to the isolation of a highly oxygenated 2H-chromen derivative with antioxidative and anti-inflammatory properties. The structure and activity of this compound suggest potential applications in pharmaceuticals and nutraceuticals, particularly in inflammation and oxidative stress-related conditions (Makkar & Chakraborty, 2018).

Synthetic Methodologies

Efficient synthetic methodologies for ethyl [2-(2H-chromene-3yl)-4-oxo-1,3-thiazolidin-3yl]acetates have been developed, demonstrating the versatility of 2H-chromene derivatives in organic synthesis. These methodologies enable the creation of a wide range of compounds with potential applications in medicinal chemistry and material science (Reddy & Krupadanam, 2010).

Corrosion Inhibition

Quinoxalines, structurally similar to this compound, have been studied as corrosion inhibitors for metals in acidic environments. This research has implications for the development of new materials and coatings to protect against corrosion in industrial applications (Zarrouk et al., 2014).

Antimicrobial Activity

Innovative compounds synthesized from this compound have shown antimicrobial activity, suggesting their potential use in developing new antimicrobial agents to combat resistant bacterial and fungal strains (Parameshwarappa et al., 2009).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 2-[3-(4-chlorophenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClO5/c1-3-24-18(22)11-25-15-8-9-16-12(2)19(20(23)26-17(16)10-15)13-4-6-14(21)7-5-13/h4-10H,3,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXVVGSNDNMAPFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Ethoxy-1-[(3-fluorophenyl)methyl]-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2860871.png)

![1-(2,3-Dimethylphenyl)-4-[1-(prop-2-yn-1-yl)piperidine-2-carbonyl]piperazine](/img/structure/B2860872.png)

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2860874.png)

![[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-(azepan-1-yl)methanone](/img/structure/B2860877.png)

![2-(allylsulfanyl)-N-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B2860881.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2860884.png)